molecular formula C16H14N2S2 B5401121 [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE

Cat. No.: B5401121
M. Wt: 298.4 g/mol
InChI Key: FMIBBSSEGBKIMA-UHFFFAOYSA-N
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Description

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE is a complex organic compound that features a thiazole ring, a pyridine ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

[2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL (2-PYRIDYL) SULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

IUPAC Name

2-(2-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S2/c1-12-6-2-3-7-14(12)16-18-13(11-20-16)10-19-15-8-4-5-9-17-15/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMIBBSSEGBKIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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